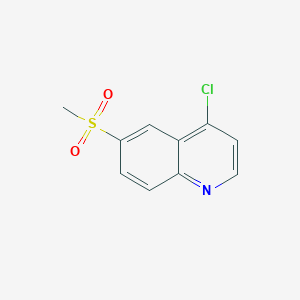

4-Chloro-6-(methylsulfonyl)quinoline

Description

BenchChem offers high-quality 4-Chloro-6-(methylsulfonyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(methylsulfonyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methylsulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVKESYMVCSYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6-(methylsulfonyl)quinoline: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Chloro-6-(methylsulfonyl)quinoline, a heterocyclic building block of significant interest in medicinal chemistry. As a senior application scientist, the following sections are designed to offer not just procedural steps, but also to impart a deeper understanding of the causality behind the methodologies and the strategic importance of this compound in the development of novel therapeutics.

Core Molecular Attributes and Physicochemical Profile

4-Chloro-6-(methylsulfonyl)quinoline is a substituted quinoline derivative featuring a reactive chlorine atom at the 4-position and an electron-withdrawing methylsulfonyl group at the 6-position. These functional groups impart a unique reactivity profile that makes it a valuable intermediate in the synthesis of complex biologically active molecules.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 4-Chloro-6-(methylsulfonyl)quinoline. It is important to note that much of the publicly available data for this specific compound is predicted through computational models. Experimental verification is recommended for mission-critical applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂S | [PubChem][1] |

| Molecular Weight | 241.69 g/mol | [MySkinRecipes][2] |

| CAS Number | 454705-62-5 | [MySkinRecipes][2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | 502.8±43.0 °C (Predicted) | [ChemicalBook][3] |

| Density | 1.422±0.06 g/cm³ (Predicted) | [ChemicalBook][3] |

| pKa | 3.04±0.40 (Predicted) | [ChemicalBook][3] |

| XLogP3-AA | 2.1 | [Guidechem][4] |

| InChI | InChI=1S/C10H8ClNO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | [PubChem][1] |

| SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=CC=C2Cl | [PubChem][1] |

Synthesis and Manufacturing Insights

Proposed Synthetic Pathway

The transformation from a 4-quinolinol to a 4-chloroquinoline is a classic reaction, typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via an electrophilic attack on the oxygen of the quinolinol, followed by the displacement of the resulting intermediate by a chloride ion.

Caption: Proposed synthesis of 4-Chloro-6-(methylsulfonyl)quinoline.

Step-by-Step Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is based on the well-established procedure for converting 4-quinolinols to 4-chloroquinolines, as exemplified by the synthesis of 4-chloro-6,7-dimethoxyquinoline.[5]

Materials:

-

6-(methylsulfonyl)-4-quinolinol

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (or another suitable aprotic solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, suspend 6-(methylsulfonyl)-4-quinolinol (1 equivalent) in acetonitrile.

-

Addition of Chlorinating Agent: While stirring, carefully add phosphorus oxychloride (3-5 equivalents) to the suspension. The reaction is typically exothermic.

-

Heating: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH 7-8).

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 4-Chloro-6-(methylsulfonyl)quinoline.

Causality in Experimental Choices:

-

Excess POCl₃: Using an excess of the chlorinating agent ensures the complete conversion of the 4-quinolinol to the desired 4-chloroquinoline.

-

Aprotic Solvent: Acetonitrile is a common choice as it is relatively inert under the reaction conditions and has a suitable boiling point for reflux.

-

Ice Quenching and Neutralization: This is a critical safety step to manage the highly reactive nature of POCl₃ and to neutralize the acidic byproducts.

Reactivity Profile and Mechanistic Considerations

The chemical behavior of 4-Chloro-6-(methylsulfonyl)quinoline is dominated by the reactivity of the 4-chloro substituent. The quinoline ring system, particularly with the electron-withdrawing methylsulfonyl group, activates the C4 position towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 4-Chloro-6-(methylsulfonyl)quinoline is the displacement of the chloride ion by a wide range of nucleophiles. This reaction is central to its utility as a synthetic intermediate.

Caption: Generalized SNAr mechanism for 4-Chloro-6-(methylsulfonyl)quinoline.

Common Nucleophiles and Their Applications:

-

Amines: Reaction with primary and secondary amines is a cornerstone of its application in medicinal chemistry, leading to the formation of various 4-aminoquinoline derivatives. These are scaffolds for numerous kinase inhibitors and other therapeutic agents.

-

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ether linkages, expanding the diversity of accessible structures.

-

Thiols: Thiolates readily react to form thioethers, which can be further oxidized to sulfoxides or sulfones if desired.

The electron-withdrawing nature of the methylsulfonyl group at the 6-position enhances the electrophilicity of the C4 carbon, thereby facilitating the SNAr reaction.

Applications in Drug Discovery and Development

4-Chloro-6-(methylsulfonyl)quinoline is a valuable building block in the synthesis of a wide range of biologically active compounds. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

Key Therapeutic Areas:

-

Oncology: The 4-aminoquinoline core, readily accessible from 4-Chloro-6-(methylsulfonyl)quinoline, is a key component of many kinase inhibitors. These drugs target specific signaling pathways that are dysregulated in cancer cells.

-

Antimicrobial Agents: Quinoline derivatives have a long history as antimalarial and antibacterial agents. The ability to introduce diverse substituents at the 4-position allows for the fine-tuning of activity and selectivity against various pathogens.

-

Other Therapeutic Targets: The versatility of the 4-chloroquinoline core allows for its use in developing inhibitors for a variety of enzymes and receptors, making it a valuable tool in exploring new therapeutic avenues.

Spectroscopic and Analytical Characterization

While experimental spectra for 4-Chloro-6-(methylsulfonyl)quinoline are not widely published, predictions and data from analogous structures can provide a basis for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group of the sulfonyl moiety. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methylsulfonyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon attached to the chlorine atom (C4) and the carbons in the vicinity of the electron-withdrawing groups will have characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.69 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximately 3:1 ratio).

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions should be taken when handling 4-Chloro-6-(methylsulfonyl)quinoline.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Conclusion

4-Chloro-6-(methylsulfonyl)quinoline is a strategically important chemical intermediate with a well-defined reactivity profile that makes it highly valuable in the field of drug discovery. Its ability to undergo efficient nucleophilic aromatic substitution allows for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of compounds for biological screening. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage this versatile building block in the development of the next generation of therapeutics.

References

-

PubChem. 4-chloro-6-(methylsulfonyl)quinoline. National Center for Biotechnology Information. [Link][1]

-

MySkinRecipes. 4-Chloro-6-(methylsulfonyl)quinoline. [Link][2]

-

Google Patents. Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds. US10123999B2. [5]

Sources

- 1. PubChemLite - 4-chloro-6-(methylsulfonyl)quinoline (C10H8ClNO2S) [pubchemlite.lcsb.uni.lu]

- 2. 4-Chloro-6-(methylsulfonyl)quinoline [myskinrecipes.com]

- 3. 6-(methylsulfonyl)-4-Quinolinol | 1062589-79-0 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. US10123999B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds - Google Patents [patents.google.com]

Synthesis pathways for 4-Chloro-6-(methylsulfonyl)quinoline

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-(methylsulfonyl)quinoline

Executive Summary

4-Chloro-6-(methylsulfonyl)quinoline is a pivotal heterocyclic building block in contemporary medicinal chemistry, frequently utilized in the development of targeted therapeutics, including kinase inhibitors.[1] Its unique substitution pattern—an electrophilic chlorine atom at the C4 position ideal for nucleophilic substitution and an electron-withdrawing sulfonyl group at the C6 position—makes it a highly valuable intermediate. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this molecule, designed for researchers and drug development professionals. The narrative emphasizes the rationale behind experimental choices, detailed step-by-step protocols, and a thorough examination of the underlying chemical principles, ensuring both scientific accuracy and practical applicability.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to 4-Chloro-6-(methylsulfonyl)quinoline begins by disconnecting the most reactive functionalities. The chloro group at the C4 position is readily installed from a precursor C4-hydroxyl group (or its keto tautomer, a quinolin-4-one). The sulfonyl group can be prepared via oxidation of a more accessible thioether. This leads to the core quinoline scaffold, which can be constructed using classic cyclization methods from a simple aniline precursor.

This analysis yields a three-step forward synthesis strategy, which is both efficient and scalable. The pathway leverages well-established, high-yielding reactions, minimizing complex purifications and ensuring a reliable supply of the target compound.

Caption: Retrosynthetic analysis of 4-Chloro-6-(methylsulfonyl)quinoline.

Detailed Synthetic Protocols & Mechanistic Insights

This section details the forward synthesis, providing step-by-step protocols and explaining the causality behind the chosen reagents and conditions.

Step 1: Synthesis of 6-(Methylthio)quinolin-4-ol via Conrad-Limpach Cyclization

The construction of the quinoline core is the foundational step. The Conrad-Limpach synthesis is a reliable method for producing quinolin-4-one derivatives from anilines and β-ketoesters or, in this case, diethyl malonate.[2] The reaction proceeds in two distinct thermal stages: a nucleophilic substitution to form an enamine intermediate, followed by a high-temperature intramolecular cyclization.

Causality of Experimental Choices:

-

Reactants: 4-(Methylthio)aniline is chosen as the starting material to introduce the required sulfur functionality at the C6 position early in the synthesis. Diethyl malonate is an ideal partner, as its symmetrical structure avoids regioselectivity issues that can arise with unsymmetrical β-ketoesters.

-

Conditions: The two-stage heating process is critical. The initial lower temperature (140-150 °C) favors the formation of the enamine intermediate while minimizing side reactions. The subsequent higher temperature (250-260 °C) provides the necessary activation energy for the 6-endo-trig cyclization onto the aromatic ring, followed by aromatization. Dowtherm A is used as a high-boiling solvent to achieve and maintain this high temperature safely and uniformly.

Experimental Protocol:

-

Enamine Formation: In a flask equipped with a condenser, combine 4-(methylthio)aniline (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture to 140-150 °C for 2-3 hours. Ethanol, a byproduct of the condensation, will distill off.

-

Cyclization: Allow the reaction mixture to cool slightly. Carefully add the hot mixture to a pre-heated flask containing Dowtherm A (or another suitable high-boiling solvent) at 250 °C. Maintain the temperature at 250-260 °C for 30-60 minutes.

-

Work-up and Isolation: Cool the reaction mixture to below 100 °C and dilute with an equal volume of hexane or toluene. The product, 6-(methylthio)quinolin-4-ol, will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with hexane to remove the Dowtherm A, and then with diethyl ether. The resulting solid is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol or acetic acid.

Caption: Workflow for the synthesis of 6-(Methylthio)quinolin-4-ol.

Step 2: Oxidation of 6-(Methylthio)quinolin-4-ol to 6-(Methylsulfonyl)quinolin-4-ol

The conversion of the thioether to a sulfone requires a robust oxidizing agent. This transformation significantly alters the electronic properties of the C6 substituent, making it strongly electron-withdrawing.

Causality of Experimental Choices:

-

Oxidizing Agent: While various oxidants can be used (e.g., H₂O₂, KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are preferred.[3] They offer excellent control and selectivity, minimizing over-oxidation or undesired reactions with the quinoline core. Using slightly more than two equivalents of the oxidant ensures the complete conversion from the thioether, through the intermediate sulfoxide, to the final sulfone.

-

Solvent: Acetic acid is an ideal solvent as it readily dissolves the starting material and is stable to the oxidative conditions. It can also protonate the quinoline nitrogen, which can help to slightly deactivate the ring system towards unwanted side reactions.

Experimental Protocol:

-

Dissolution: Suspend 6-(methylthio)quinolin-4-ol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Cool the suspension in an ice bath to 0-5 °C. Add m-CPBA (2.2 eq) or Oxone® (2.2 eq) portion-wise, ensuring the internal temperature does not exceed 15 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up and Isolation: Quench the reaction by slowly pouring the mixture into a stirred solution of saturated sodium bisulfite to destroy any excess peroxide. Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

-

Purification: Collect the solid by filtration, wash extensively with water, and then with a small amount of cold ethanol. Dry the product, 6-(methylsulfonyl)quinolin-4-ol, under vacuum.

Step 3: Chlorination of 6-(Methylsulfonyl)quinolin-4-ol

The final step involves the conversion of the 4-hydroxy group into the target 4-chloro functionality. This is a critical transformation that activates the C4 position for subsequent nucleophilic aromatic substitution reactions. The quinolin-4-ol exists in tautomeric equilibrium with its quinolin-4(1H)-one form, and it is the keto tautomer that is mechanistically involved in the chlorination.

Causality of Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation.[4][5] It acts as both a dehydrating and chlorinating agent. The reaction is often performed using POCl₃ as the solvent, ensuring a high concentration of the reagent.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent ([Me₂N=CHCl]⁺Cl⁻), a more potent electrophilic species that facilitates the initial activation of the carbonyl oxygen.

-

Conditions: Heating the reaction under reflux is necessary to drive the reaction to completion.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes), carefully add 6-(methylsulfonyl)quinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

-

Chlorination: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solid will gradually dissolve as the reaction proceeds. Monitor the reaction by TLC or LC-MS.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will hydrolyze the excess POCl₃.

-

Neutralization: Once the initial vigorous reaction has subsided, cautiously neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

-

Purification: Collect the crude 4-Chloro-6-(methylsulfonyl)quinoline by filtration. Wash the solid thoroughly with water and dry it. Recrystallization from a suitable solvent, such as ethanol or isopropanol, will yield the final product with high purity.

Caption: Mechanistic workflow for the chlorination of the quinolin-4-ol.

Summary of Experimental Data

The following table summarizes the key parameters for the described three-step synthesis. Yields are representative and may vary based on reaction scale and optimization.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | 4-(Methylthio)aniline | Diethyl Malonate | Neat, then Dowtherm A | 140 -> 250 | 75-85% |

| 2 | 6-(Methylthio)quinolin-4-ol | m-CPBA or Oxone® | Acetic Acid | 0 -> 25 | 85-95% |

| 3 | 6-(Methylsulfonyl)quinolin-4-ol | POCl₃ | POCl₃ | 105-110 | 80-90% |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 4-Chloro-6-(methylsulfonyl)quinoline. By leveraging a sequence of classic, well-understood chemical transformations—the Conrad-Limpach cyclization, selective thioether oxidation, and robust chlorination—this approach delivers the target molecule with high purity and good overall yield. The explanations provided for the causality of experimental choices are intended to empower researchers to not only replicate this synthesis but also to adapt and troubleshoot the methodology for related molecular targets.

References

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Ebaid, M. S. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 334-345. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Sharma, P., & Kumar, A. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

El-Gaby, M. S. A., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. [Link]

- Siddiqui, I. R., et al. (2007). An improved process for the synthesis of quinoline derivatives.

- Chen, Y., et al. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Saczewski, F., & Balewski, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(4), 956. [Link]

-

Clayton, J. O. (1951). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU. [Link]

- Joly, R., & Warnant, J. (1971). Process for the preparation of chlorinated quinolines.

-

PrepChem. (n.d.). Synthesis of 4-chloroquinoline. Retrieved from [Link]

- Ahmad, S., et al. (1971). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][6][7][8]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

- Reddy, B. V. S., et al. (2016). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry.

-

Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

-

Kolot, V. N., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules, 28(18), 6699. [Link]

-

Weierbach, S. M., et al. (2022). Chemoselective Oxidation of Thiols to Disulfides with Bobbitt's Salt. ODU Digital Commons. [Link]

- Li, H., et al. (2013). Preparation method of lapatinib intermediate and analogues thereof.

-

Abakumov, G. A., et al. (2005). Oxidation by oxygen and sulfur of Tin(IV) derivatives containing a redox-active o-amidophenolate ligand. Inorganica Chimica Acta, 358(10), 2881-2888. [Link]

Sources

- 1. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 4. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]

- 5. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Quinoline synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-6-(methylsulfonyl)quinoline: Properties, Structure, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Situating a Novel Scaffold in Medicinal Chemistry

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and clinical candidates. Their versatile, rigid, and tunable heterocyclic structure allows for precise three-dimensional positioning of pharmacophoric groups, making them privileged structures in drug design. This guide focuses on a specific, nuanced derivative: 4-Chloro-6-(methylsulfonyl)quinoline .

The introduction of a chloro group at the 4-position and a methylsulfonyl group at the 6-position creates a unique electronic and steric profile. The 4-chloro substituent is a well-established reactive handle, susceptible to nucleophilic aromatic substitution, thereby serving as a critical gateway for introducing diverse functionalities. Concurrently, the methylsulfonyl group at the 6-position acts as a potent electron-withdrawing group, modulating the reactivity of the entire quinoline ring system and offering potential hydrogen bond accepting capabilities. This combination of a reactive site and a modulating anchor makes 4-Chloro-6-(methylsulfonyl)quinoline a compound of significant interest for constructing complex molecular architectures and as a potential lead for targeted therapeutic agents. This document provides a comprehensive analysis of its molecular structure, physicochemical properties, and the logical framework for its synthesis and potential applications.

Molecular Structure and Identification

A precise understanding of a molecule's identity is the foundation of all subsequent research. This section details the fundamental structural and identifying information for 4-Chloro-6-(methylsulfonyl)quinoline.

The core structure consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. The key substituents are a chlorine atom at position C4 and a methylsulfonyl (-SO₂CH₃) group at position C6.

Caption: Proposed synthetic workflow for a 4-chloro-6-(methylsulfonyl)quinoline derivative.

Experimental Protocol (Conceptual):

-

Step 1: Combes Quinoline Synthesis.

-

Rationale: The Combes synthesis is a classic and reliable method for constructing the quinoline core from anilines and β-diketones under acidic conditions.

-

Procedure: 4-Aminophenyl methyl sulfone is reacted with acetylacetone in the presence of a strong acid catalyst (e.g., sulfuric acid or polyphosphoric acid) with heating. The reaction proceeds via an initial condensation to form a β-aminoenone, which then undergoes acid-catalyzed cyclization and dehydration to yield the 4-hydroxyquinoline derivative.

-

-

Step 2: Chlorination of the 4-Hydroxyquinoline.

-

Rationale: The conversion of a 4-hydroxyquinoline (which exists predominantly in its 4-quinolone tautomeric form) to a 4-chloroquinoline is a standard transformation that activates the position for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion.

-

Procedure: The 4-hydroxy-6-(methylsulfonyl)quinoline intermediate is heated under reflux with an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base like dimethylformamide (DMF). After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated.

-

4.2. Chemical Reactivity: A Tale of Two Sites

The reactivity of 4-Chloro-6-(methylsulfonyl)quinoline is dominated by the electrophilic nature of the C4 position.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is highly activated towards nucleophilic displacement. This activation is enhanced by the electron-withdrawing nature of both the ring nitrogen and the distal 6-methylsulfonyl group. This makes the C4 position an excellent site for introducing a wide variety of nucleophiles, such as amines, thiols, and alkoxides, which is a common strategy in the synthesis of bioactive quinoline derivatives. [1][2]

Caption: Primary reaction pathway for 4-Chloro-6-(methylsulfonyl)quinoline.

Applications in Research and Drug Development

While specific biological data for 4-Chloro-6-(methylsulfonyl)quinoline is not yet published, the quinoline scaffold itself is associated with a vast range of biological activities. [3][4][5]The unique substitution pattern of this molecule suggests several promising avenues for investigation.

-

Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of ATP-dependent kinases. The quinoline scaffold can serve this purpose, with the substituents at the 4- and 6-positions used to achieve selectivity and potency. The methylsulfonyl group, in particular, can act as a hydrogen bond acceptor, forming key interactions with the hinge region of a kinase.

-

Antiparasitic and Antimicrobial Agents: Chloroquine, a famous antimalarial drug, is a 4-aminoquinoline. The 4-chloro position serves as the synthetic precursor for these types of compounds. [6]Therefore, derivatives of 4-Chloro-6-(methylsulfonyl)quinoline could be explored for activity against various pathogens.

-

Anticancer Research: A wide array of quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, tubulin polymerization, and receptor tyrosine kinases. [3]The synthesis of a library of compounds derived from 4-Chloro-6-(methylsulfonyl)quinoline via SₙAr reactions would be a logical strategy to explore this potential. [7]

Safety and Handling

As a laboratory chemical with no established toxicological profile, 4-Chloro-6-(methylsulfonyl)quinoline should be handled with care, following standard laboratory safety protocols. Inferences can be drawn from similar compounds like 4-chloroquinoline. [8]

-

GHS Hazard Classification (Anticipated):

-

Skin Corrosion/Irritation: Likely to be a skin irritant.

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

-

Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

References

-

PubChem. 4-Chloro-6-methoxyquinoline. National Center for Biotechnology Information. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

Chemical Synthesis Database. 4-chloro-1-methylsulfonyl-1,2,3,4-tetrahydro-quinoline. [Link]

-

ResearchGate. 4-Chloro-6,7-dimethoxyquinoline. [Link]

-

PubChemLite. 4-chloro-6-(methylsulfonyl)quinoline (C10H8ClNO2S). [Link]

-

MDPI. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. [Link]

-

PubMed. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. [Link]

-

National Institutes of Health. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. [Link]

- Google Patents. The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

National Institutes of Health. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

-

MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

-

ResearchGate. Biological Activities of Quinoline Derivatives. [Link]

-

National Institutes of Health. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. [Link]

-

Bentham Science. A Review on Biological Activity of Quinoline-based Hybrids. [Link]

-

ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

PubChem. 4-Chloroquinoline. National Center for Biotechnology Information. [Link]

-

Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

PubMed. Biological activities of quinoline derivatives. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

PubChem. 4-Chloroisoquinoline. National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Quinoline Derivatives

This guide offers an in-depth exploration of the multifaceted biological activities of quinoline derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the core scientific principles, mechanisms of action, and practical experimental methodologies for evaluating their potential as therapeutic agents.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound, is a cornerstone in the field of medicinal chemistry.[1][2] Its bicyclic structure, consisting of a benzene ring fused to a pyridine ring, provides a versatile scaffold for synthetic modifications, leading to a vast array of derivatives with diverse pharmacological properties.[3][4] The inherent chemical properties of the quinoline nucleus, including its ability to intercalate into DNA and interact with various enzymes, have made it a focal point in the quest for novel therapeutic agents.[4]

The significance of the quinoline scaffold is underscored by the number of FDA-approved drugs that incorporate this moiety.[5][6] These drugs span a wide therapeutic spectrum, including anticancer agents like Bosutinib and Lenvatinib, antimalarials such as Chloroquine and Tafenoquine, and antibacterials like Ciprofloxacin and Levofloxacin.[5][6][7] This proven clinical success continues to fuel research into the potential of novel quinoline derivatives to address a range of unmet medical needs. This guide will focus on four key areas of biological activity: anticancer, antimicrobial, antiviral, and anti-inflammatory.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of compounds in oncology research, with several demonstrating potent activity against various cancer types.[4] Their mechanisms of action are diverse and often target fundamental processes of cancer cell proliferation and survival.

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are attributed to a variety of mechanisms, including:

-

Topoisomerase Inhibition: Certain quinoline derivatives can inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair. By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.

-

Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. For instance, several derivatives have been shown to inhibit receptor tyrosine kinases like EGFR, VEGFR, and c-Met, which are often dysregulated in cancer.

-

Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with the dynamics of microtubule assembly and disassembly by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and induces apoptosis.

-

Induction of Apoptosis: Quinoline derivatives can induce programmed cell death through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.

-

PI3K/AKT Signaling Pathway Inhibition: The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in many cancers. Several quinoline derivatives have been developed to target and inhibit key components of this pathway, thereby suppressing tumor growth.

Below is a diagram illustrating the PI3K/AKT signaling pathway, a common target for quinoline-based anticancer agents.

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Comparative Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of representative quinoline derivatives against various human cancer cell lines, with their potency expressed as the half-maximal inhibitory concentration (IC50).

| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [2][8] |

| HCT-116 (Colon) | 5.34 | [2][8] | ||

| MCF-7 (Breast) | 5.21 | [2][8] | ||

| 2-Arylquinolines | Quinoline 13 | HeLa (Cervical) | 8.3 | [7] |

| Quinoline 12 | PC3 (Prostate) | 31.37 | [7] | |

| Quinoline 11 | PC3 (Prostate) | 34.34 | [7] | |

| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The rationale behind this assay is that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Quinoline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quinoline derivative in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Following the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize MTT into formazan crystals.

-

-

Formazan Solubilization:

-

After the 4-hour incubation, carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.

-

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have a long history of use as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. Their broad spectrum of activity encompasses both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives are varied and can include:

-

DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of quinoline antibiotics, target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and bacterial cell death.

-

Disruption of Cell Membrane Integrity: Some quinoline derivatives can interact with the lipids in the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components.

-

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Certain quinoline derivatives have been shown to inhibit biofilm formation by interfering with bacterial adhesion and communication (quorum sensing).

-

Metal Chelation: The ability of some quinoline derivatives to chelate metal ions that are essential for microbial enzyme function can contribute to their antimicrobial activity.

Below is a workflow diagram for a typical antimicrobial susceptibility test.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Activity of Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Ciprofloxacin | Escherichia coli | 0.008 - 0.12 | |

| Staphylococcus aureus | 0.12 - 1 | ||

| Pseudomonas aeruginosa | 0.25 - 4 | ||

| Levofloxacin | Streptococcus pneumoniae | 1 | [7] |

| Haemophilus influenzae | 0.06 | [7] | |

| 8-Hydroxyquinoline | Candida albicans | 1.56 | [6] |

| Aspergillus niger | 3.12 | [6] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent. It involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized number of microorganisms.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Quinoline derivative stock solution (in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Incubator

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Compound Dilution:

-

In a 96-well plate, prepare two-fold serial dilutions of the quinoline derivative in the broth medium. Typically, this is done by adding 100 µL of broth to all wells except the first column. Add 200 µL of the highest concentration of the compound to the first well, and then serially transfer 100 µL from one well to the next, discarding the last 100 µL from the final well in the series.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well containing the diluted compound.

-

Include a positive control well (inoculum without the compound) and a negative control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours for most bacteria, or for 24-48 hours for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth of the microorganism.

-

The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

-

Antiviral Activity of Quinoline Derivatives

The broad biological activity of quinoline derivatives extends to the inhibition of various viruses. Several compounds from this class have been investigated for their potential to treat viral infections.

Mechanisms of Antiviral Action

Quinoline derivatives can interfere with different stages of the viral life cycle:

-

Inhibition of Viral Entry: Some derivatives can block the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the host cell membrane.

-

Inhibition of Viral Replication: Certain quinoline compounds can target viral enzymes that are essential for replication, such as viral polymerases or proteases.

-

Interference with Viral Assembly and Release: Some derivatives may disrupt the assembly of new viral particles or inhibit their release from the host cell.

-

Modulation of Host Cell Factors: Some quinoline derivatives may exert their antiviral effects by modulating host cell pathways that are hijacked by the virus for its own replication.

The following diagram illustrates the general viral life cycle and potential targets for quinoline derivatives.

Caption: The viral life cycle and potential points of inhibition by quinoline derivatives.

Comparative Antiviral Activity of Quinoline Derivatives

The following table shows the effective concentration (EC50) of some quinoline derivatives against different viruses. The EC50 is the concentration of a drug that gives a half-maximal response.

| Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Chloroquine | SARS-CoV | Vero E6 | 8.8 | |

| Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 0.72 | |

| Saquinavir | HIV-1 | MT-4 | 0.001 | [1] |

| Pamaquine | Dengue Virus Serotype 2 | LLC-MK2 | 1.9 |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound. It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Complete cell culture medium

-

Agarose or methylcellulose overlay medium

-

Quinoline derivative stock solution

-

Crystal violet staining solution

-

6-well or 12-well plates

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed the host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Incubate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Viral Infection:

-

Prepare dilutions of the virus stock in serum-free medium.

-

Remove the medium from the cell monolayers and infect the cells with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well).

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quinoline derivative in the overlay medium.

-

After the 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS.

-

Add the overlay medium containing the different concentrations of the compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

-

Incubation:

-

Incubate the plates at 37°C for a period that allows for plaque formation (typically 2-10 days, depending on the virus).

-

-

Plaque Visualization:

-

After the incubation period, fix the cells with a formalin solution.

-

Stain the cells with crystal violet solution. The stain will be taken up by the living cells, and the plaques will appear as clear zones.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration using the formula: % Plaque Reduction = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] * 100

-

Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%, by plotting the percentage of plaque reduction against the compound concentration.

-

Anti-inflammatory Activity of Quinoline Derivatives

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Quinoline derivatives have demonstrated promising anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are mediated through several mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: Some derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. These are potent mediators of inflammation.

-

Modulation of Cytokine Production: Quinoline derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while in some cases promoting the production of anti-inflammatory cytokines like IL-10.

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of genes involved in the inflammatory response. Several quinoline derivatives have been shown to inhibit the activation of the NF-κB pathway.

The NF-κB signaling pathway is a key regulator of inflammation and a target for many anti-inflammatory drugs.

Caption: The NF-κB signaling pathway and points of inhibition by quinoline derivatives.

Comparative Anti-inflammatory Activity of Quinoline Derivatives

The following table summarizes the in vitro anti-inflammatory activity of some quinoline derivatives, with their potency expressed as the half-maximal inhibitory concentration (IC50) for specific inflammatory markers.

| Derivative | Assay | IC50 (µM) | Reference |

| 4-Anilinoquinoline | COX-2 Inhibition | 0.15 | |

| 8-Arylquinoline | PDE4 Inhibition | 0.02 | |

| Quinoline-carboxamide | TRPV1 Antagonism | 0.05 | |

| Chloroquine | TNF-α Production | 5.2 |

Experimental Protocol: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This in vitro assay provides a simple and rapid method to screen for anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation.

Materials:

-

Bovine serum albumin (BSA) solution (5% w/v)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Quinoline derivative stock solution

-

Reference anti-inflammatory drug (e.g., Diclofenac sodium)

-

Water bath

-

UV-Visible Spectrophotometer

Step-by-Step Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing 0.5 mL of the BSA solution and 4.5 mL of the quinoline derivative solution at various concentrations (e.g., 10-500 µg/mL) in PBS.

-

Prepare a control solution containing 0.5 mL of BSA and 4.5 mL of PBS.

-

Prepare a reference standard with a known anti-inflammatory drug (e.g., Diclofenac sodium).

-

-

Incubation:

-

Incubate all the solutions at room temperature for 20 minutes.

-

Heat the solutions in a water bath at 72°C for 5 minutes.

-

-

Cooling and Measurement:

-

Cool the solutions to room temperature.

-

Measure the absorbance of the solutions at 660 nm using a UV-Visible spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] * 100

-

Determine the IC50 value, which is the concentration of the compound that inhibits protein denaturation by 50%.

-

Conclusion and Future Directions

The quinoline scaffold remains a highly privileged and versatile platform in drug discovery, with its derivatives demonstrating a remarkable breadth of biological activities. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to combat cancer, infectious diseases, and inflammatory conditions. Future research will likely focus on the synthesis of more potent and selective quinoline derivatives, the elucidation of their detailed mechanisms of action, and the use of advanced drug delivery systems to enhance their efficacy and reduce potential side effects. The integration of computational modeling and high-throughput screening will further accelerate the identification and optimization of new quinoline-based drug candidates.

References

-

Joseph, B., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 134-143. [Link]

-

Wang, D., et al. (2015). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 20(9), 15839-15851. [Link]

-

Abdel-Aziz, M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(53), 32046-32067. [Link]

-

Kaur, R., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Serbian Chemical Society, 82(12), 1279-1309. [Link]

-

Singh, P., et al. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 40(18), 8199-8215. [Link]

-

Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15, 12345-12367. [Link]

-

Karytsas, A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(1), 80. [Link]

-

Sugg, B. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Future Oncology, 14(20), 2005-2008. [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749-1755. [Link]

-

Zhang, Y., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 8(12), 1238-1242. [Link]

-

Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(1), 1-15. [Link]

-

Sharma, V., et al. (2012). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 12(14), 1428-1444. [Link]

-

Singh, R., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 19, 3637-3665. [Link]

-

Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Kumar, S., et al. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 20(37), 4669-4690. [Link]

-

de Almeida, L. G. N., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 689. [Link]

-

Zhang, Y., et al. (2022). Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells. Molecules, 27(19), 6527. [Link]

-

Fuchs, D., et al. (2009). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods and Findings in Experimental and Clinical Pharmacology, 31(7), 435-440. [Link]

-

Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(6), 7728-7746. [Link]

-

Das, B., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

-

World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

-

bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Al-Salahi, R., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Journal of Inflammation Research, 17, 303-317. [Link]

-

Sugg, B. (2018). Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. [Link]

-

Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

-

Kumar, A., et al. (2023). Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents. YMER, 22(5), 1-15. [Link]

-

Gupta, H., et al. (2025). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

de Souza, M. V. N. (2019). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 24(15), 2789. [Link]

-

Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. [Link]

-

Al-Hussain, S. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(14), 5393. [Link]

-

Villalobos-García, D., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(7), 1876. [Link]

-

Shchegoleva, E., et al. (2025). Synthesis and antiviral activity of several quinoline derivatives. ResearchGate. [Link]

-

Yadav, S., & Shah, K. (2021). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Polycyclic Aromatic Compounds, 43(3), 2099-2122. [Link]

-

Deka, B., et al. (2025). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. [Link]

-

Gerlách, N., et al. (2018). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Anticancer Agents in Medicinal Chemistry. [Link]

-

Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-6. [Link]

-

ResearchGate. (n.d.). Selected quinoline derivatives with anti-inflammatory activity. [Link]

-

Khan, Z. A., et al. (2018). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Global Journal of Medical Research, 18(F1). [Link]

-

Singh, A., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Current Drug Targets, 25. [Link]

-

Basile, V., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(19), 6249. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 4. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. List of Common Quinolones + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 8. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-6-(methylsulfonyl)quinoline mechanism of action theories

An In-Depth Technical Guide to the Theoretical Mechanism of Action of 4-Chloro-6-(methylsulfonyl)quinoline

Abstract

This technical guide provides a comprehensive analysis of the theoretical mechanism of action for the novel compound 4-Chloro-6-(methylsulfonyl)quinoline. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of medicinal chemistry and the extensive body of research on structurally related compounds to postulate a primary mechanism of action. We hypothesize that 4-Chloro-6-(methylsulfonyl)quinoline functions as a kinase inhibitor. This guide will delve into the structural rationale for this hypothesis, propose a detailed experimental workflow to validate this theory, and discuss potential structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: Deconstructing the Scaffold

4-Chloro-6-(methylsulfonyl)quinoline is a synthetic heterocyclic compound featuring a quinoline core. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The specific substitutions on this quinoline core—a chloro group at the 4-position and a methylsulfonyl group at the 6-position—are critical determinants of its potential biological activity.

-

The Quinoline Core: This bicyclic aromatic system is a "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors.[4][5] Its planar structure and the nitrogen atom in the pyridine ring are key features for interaction with the ATP-binding pocket of various kinases.[6]

-

The 6-Methylsulfonyl Group: The sulfonyl moiety is a strong electron-withdrawing group and a hydrogen bond acceptor. In many small molecule inhibitors, this group plays a crucial role in enhancing binding affinity and modulating selectivity for the target protein.[7][8]

-

The 4-Chloro Group: The chlorine atom at the 4-position is a key reactive site. While it may contribute to the overall electronic properties of the molecule, its primary significance in the context of drug development is often as a leaving group for nucleophilic aromatic substitution (SNAr) reactions.[9] This allows for the straightforward synthesis of 4-anilinoquinoline derivatives, a class of compounds well-documented for their potent kinase inhibitory activity.[10][11]

Given these structural features, a compelling hypothesis emerges: 4-Chloro-6-(methylsulfonyl)quinoline is a progenitor for, or may itself possess, kinase inhibitory activity.

Core Hypothesis: Kinase Inhibition as the Primary Mechanism of Action

We theorize that 4-Chloro-6-(methylsulfonyl)quinoline exerts its biological effects by inhibiting the activity of one or more protein kinases. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Small molecule kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site.

The 4-anilino-quin(az)oline scaffold, which can be readily synthesized from 4-chloro-quinolines, is a well-established chemotype for kinase inhibitors.[10][11] The quinoline nitrogen atom often forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site, a key interaction for potent inhibition. The substituent at the 6-position, in this case, the methylsulfonyl group, extends into a more solvent-exposed region of the active site, where it can form additional interactions that enhance potency and confer selectivity for specific kinases over others.

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized mechanism of action via inhibition of a target kinase, disrupting downstream signaling and cellular proliferation.

Proposed Experimental Workflow for Validation

To empirically test the kinase inhibition hypothesis, a structured, multi-step experimental approach is necessary. The following protocols provide a self-validating system to move from chemical synthesis to cellular confirmation.

Experimental Workflow Diagram

Caption: A logical workflow for the synthesis and biological evaluation of a 4-Chloro-6-(methylsulfonyl)quinoline derivative.

Protocol 1: Synthesis of a 4-Anilino-6-(methylsulfonyl)quinoline Derivative

Causality: The 4-chloro group is an excellent leaving group for SNAr. Reacting the parent compound with an aniline derivative is a standard and effective method to generate potent 4-anilinoquinoline kinase inhibitors.[9][10] We will use 3-ethynylaniline as an example, a common choice in kinase inhibitor synthesis.

Methodology:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 4-Chloro-6-(methylsulfonyl)quinoline in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Addition of Amine: Add 1.1 equivalents of 3-ethynylaniline to the solution.

-

Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid (a few drops), to protonate the quinoline nitrogen and activate the ring towards nucleophilic attack.

-

Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-(3-ethynylphenylamino)-6-(methylsulfonyl)quinoline.

-

Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay

Causality: A broad kinase panel screen is the most efficient way to identify the potential molecular targets of a new compound without prior knowledge. This unbiased approach can reveal both expected and unexpected activities.

Methodology:

-

Compound Preparation: Prepare a stock solution of the synthesized compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

-

Kinase Panel Selection: Utilize a commercial kinase screening service (e.g., Eurofins, Promega) that offers a panel of several hundred human kinases. For an initial screen, a single high concentration (e.g., 1 or 10 µM) is typically used.

-

Assay Principle: The assay typically measures the amount of ATP consumed or the amount of phosphorylated substrate produced. A common format is a radiometric assay using [γ-33P]-ATP or a fluorescence-based assay.

-

Assay Execution (General):

-

In a multi-well plate, combine the kinase, its specific substrate, and ATP.

-

Add the test compound or DMSO (vehicle control) to the wells.

-

Incubate at the optimal temperature for the kinase (usually 30 °C) for a specified time.

-

Stop the reaction and measure the signal (radioactivity or fluorescence).

-

-

Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the compound relative to the DMSO control. A significant reduction in activity (e.g., >90% inhibition) identifies a "hit."

-

IC50 Determination: For the "hit" kinases, perform a dose-response experiment with a serial dilution of the compound to determine the half-maximal inhibitory concentration (IC50).

Protocol 3: Cell-Based Proliferation Assay

Causality: After identifying a target kinase, it is essential to determine if inhibiting that kinase translates to a functional effect in a cellular context. Using cancer cell lines known to be dependent on the "hit" kinase for survival and proliferation provides a direct link between target engagement and cellular phenotype.

Methodology:

-

Cell Line Selection: Choose a panel of human cancer cell lines. Include cell lines where the identified "hit" kinase is known to be a key driver of proliferation.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the synthesized compound (and a positive control, if available) for 72 hours.

-

Viability Assessment: After the incubation period, measure cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 4: Western Blot Analysis for Target Engagement

Causality: This experiment provides direct evidence that the compound is hitting its intended target within the cell. By observing a decrease in the phosphorylation of a known downstream substrate of the target kinase, we can confirm the compound's on-target activity.

Methodology:

-

Cell Treatment: Treat the selected cell line with the compound at concentrations around its GI50 for a short period (e.g., 1-4 hours).

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Probe for the total amount of the substrate and a loading control (e.g., β-actin) on the same membrane to ensure equal protein loading.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate or loading control, indicates successful target engagement and inhibition.

Data Presentation and Structure-Activity Relationship (SAR)

The data generated from the proposed experiments should be summarized for clear interpretation.

Table 1: Hypothetical Biological Activity Data

| Compound ID | Target Kinase | IC50 (nM) | Cell Line A GI50 (µM) | Cell Line B GI50 (µM) |

| Derivative 1 | PKN3 | 70 | 0.5 | 8.2 |

| Derivative 1 | GAK | 6.9 | 0.5 | 8.2 |

Data is hypothetical and for illustrative purposes only. IC50 and GI50 values are common metrics for potency.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related quinoline inhibitors, we can predict several SAR trends:

-

Modification at the 4-Position: The nature of the aniline substituent is critical. Electron-withdrawing or -donating groups on the aniline ring can significantly alter potency and selectivity.[11] Small, hydrophobic groups are often favored.

-

Modification at the 6-Position: The methylsulfonyl group is a key interaction point. Replacing it with other groups, such as a halogen (e.g., bromo), has been shown to modulate activity against different kinases.[11] For example, a 6-bromo substituent on a similar scaffold resulted in single-digit nanomolar activity against PKN3.[11]

-